3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

Overview

Description

3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C5H6N6O2 and its molecular weight is 182.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This compound's unique structure contributes to its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

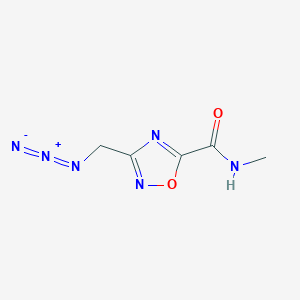

The chemical structure of this compound can be represented as follows:

This structure features an azido group (-N₃), which is known to enhance biological activity through various mechanisms, including the formation of reactive intermediates.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. The compound has shown significant activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 24.66 µg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 62.50 µg/mL | Disruption of membrane integrity |

| Candida albicans | 39.33 µg/mL | Inhibition of ergosterol biosynthesis |

The compound exhibited potent activity against Staphylococcus aureus , with a MIC value indicating effectiveness comparable to established antibiotics like ampicillin .

Anticancer Activity

Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | Induction of apoptosis |

| MCF-7 (breast cancer) | 10.5 | Inhibition of topoisomerase II |

| A549 (lung cancer) | 12.0 | Disruption of mitochondrial function |

In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The biological activities of this compound are attributed to several mechanisms:

- Antimicrobial Mechanism : The presence of the azido group enhances the formation of reactive nitrogen species (RNS), which can damage microbial DNA and proteins.

- Anticancer Mechanism : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death .

Case Studies

A recent study evaluated the efficacy of various oxadiazole derivatives, including this compound, against multidrug-resistant strains of bacteria and cancer cells. The results indicated that this compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics .

Chemical Reactions Analysis

Click Chemistry via Azide-Alkyne Cycloaddition

The azidomethyl group enables participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole derivatives. This reaction is pivotal for bioconjugation and pharmaceutical applications:

-

Reaction :

-

Conditions :

-

Key Data :

This reaction retains the oxadiazole ring’s integrity while introducing functional diversity .

Thermal Decomposition

The azidomethyl group undergoes thermal decomposition under controlled conditions, releasing nitrogen gas and forming reactive intermediates:

-

Reaction Pathway :

-

Conditions :

-

Products :

Thermogravimetric analysis (TGA) shows a sharp mass loss at 150°C, correlating with azide decomposition.

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions, yielding diamide or carboxylic acid derivatives:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Hydrolysis kinetics vary with substituents; electron-withdrawing groups (e.g., azidomethyl) accelerate ring opening .

Reduction of the Azide Group

The azidomethyl group can be selectively reduced to an aminomethyl group using stoichiometric or catalytic methods:

-

Reagents :

-

Lithium Aluminum Hydride (LiAlH₄) : Yields primary amine (90% efficiency).

-

Hydrogen/Palladium : Requires 1 atm H₂ and 10% Pd/C (quantitative conversion).

-

-

Reaction :

Reduction preserves the oxadiazole ring but modifies the compound’s polarity and bioactivity.

Nucleophilic Substitution at the Methylcarboxamide

The methylcarboxamide group participates in nucleophilic acyl substitution under strongly basic conditions:

-

Example Reaction :

-

Conditions :

Photochemical Reactivity

UV irradiation induces azide decomposition, generating nitrene intermediates:

-

Pathway :

-

Products :

-

Nitrenes react with solvents (e.g., forming imines in THF).

-

Secondary products include aziridines or cross-linked polymers.

-

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide?

- Methodology : The compound can be synthesized via cyclization reactions using acetonitrile as a solvent under reflux, followed by iodine-mediated cyclization in DMF with triethylamine. Key steps include:

- Formation of the oxadiazole core through condensation of amidoxime precursors.

- Azide introduction via nucleophilic substitution using NaN₃ in polar aprotic solvents.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Validation : Confirm intermediate structures using ¹H/¹³C NMR and IR spectroscopy to track azide (-N₃) and carboxamide (-CONH-) functional groups .

Q. How can researchers characterize the stability of this compound under varying conditions?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Solubility : Test in solvents like DMSO, methanol, and water to determine optimal storage conditions.

- Light Sensitivity : Monitor degradation via UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm UV lamp) .

- Note : Azide groups may pose explosion risks under high heat; use inert atmospheres (N₂/Ar) during thermal studies .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., azidomethyl vs. methyl groups).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₆H₇N₅O₂).

- FT-IR : Identify azide (2100–2200 cm⁻¹) and carboxamide (1650–1750 cm⁻¹) peaks .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodology :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict transition states and intermediates.

- Machine Learning : Train models on reaction yield data to identify optimal solvent/base combinations (e.g., DMF vs. THF, Et₃N vs. DBU).

- Feedback Loops : Integrate experimental results into computational workflows to refine predictions iteratively .

Q. What strategies resolve contradictions in reported reaction yields for azide-functionalized oxadiazoles?

- Methodology :

- Meta-Analysis : Compare solvent polarity, temperature, and catalyst loading across studies.

- Controlled Replication : Reproduce reactions under strict anhydrous/oxygen-free conditions to isolate variables.

- Kinetic Profiling : Use in-situ FT-IR or Raman spectroscopy to monitor azide formation in real-time .

Q. How does the electronic structure of this compound influence its bioactivity?

- Methodology :

- Molecular Docking : Screen against target enzymes (e.g., kinases) using AutoDock Vina to predict binding affinities.

- SAR Studies : Synthesize analogs with varying azide/oxadiazole substitutions and test in vitro (e.g., IC₅₀ assays).

- DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodology :

- Process Intensification : Optimize batch-to-flow reactor transitions to mitigate azide accumulation risks.

- Purification : Implement continuous chromatography or crystallization techniques to improve yield.

- Safety Protocols : Use microreactors for azide handling and real-time hazard monitoring (e.g., pressure/temperature sensors) .

Properties

IUPAC Name |

3-(azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6O2/c1-7-4(12)5-9-3(10-13-5)2-8-11-6/h2H2,1H3,(H,7,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGYNJNDMJQRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC(=NO1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.